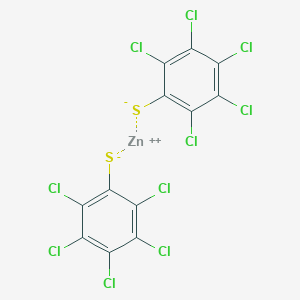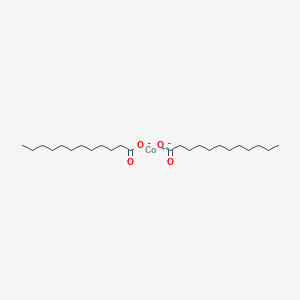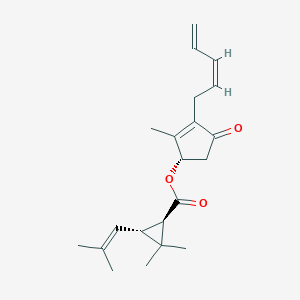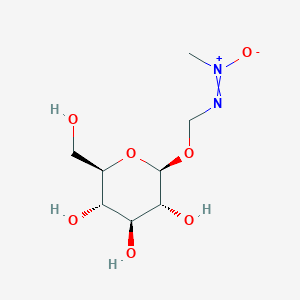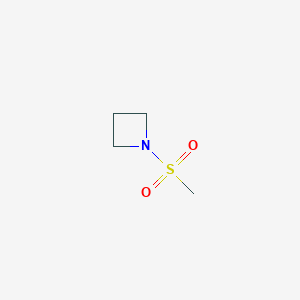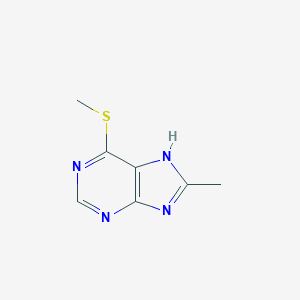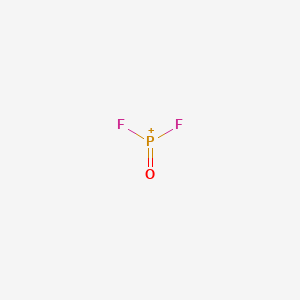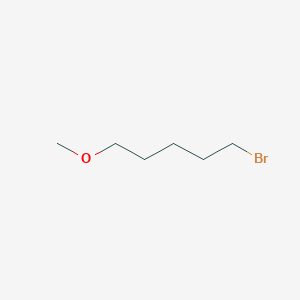
Antimony;chromium(3+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimony;chromium(3+) is a compound that involves the interaction between antimony and chromium ions in their trivalent states. Antimony is a metalloid with the symbol Sb, and chromium is a transition metal with the symbol Cr. Both elements have significant industrial and scientific importance due to their unique chemical properties and applications.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of antimony;chromium(3+) typically involves the reaction of antimony trioxide (Sb2O3) with chromium(III) chloride (CrCl3) under controlled conditions. The reaction is carried out in an aqueous medium, where the antimony trioxide is dissolved in hydrochloric acid to form antimony(III) chloride, which then reacts with chromium(III) chloride to form the desired compound.
Industrial Production Methods
Industrial production of antimony;chromium(3+) involves the use of high-purity raw materials and controlled reaction conditions to ensure the formation of the compound with the desired stoichiometry and purity. The process typically involves the use of large-scale reactors and precise control of temperature, pH, and reaction time to optimize yield and minimize impurities.
化学反应分析
Types of Reactions
Antimony;chromium(3+) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Ligands such as ammonia, phosphines, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of antimony;chromium(3+) can lead to the formation of higher oxidation state compounds such as antimony(V) oxide and chromium(VI) oxide.
科学研究应用
Antimony;chromium(3+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and polymerization reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including anticancer and antimicrobial properties.
Industry: Used in the production of specialty alloys, coatings, and electronic materials.
作用机制
The mechanism of action of antimony;chromium(3+) involves its interaction with molecular targets and pathways within cells. The compound can interact with proteins, enzymes, and nucleic acids, leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in cellular metabolism, leading to cytotoxic effects. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, which can damage cellular components and lead to cell death.
相似化合物的比较
Similar Compounds
- Antimony(III) chloride (SbCl3)
- Chromium(III) chloride (CrCl3)
- Antimony(V) oxide (Sb2O5)
- Chromium(VI) oxide (CrO3)
Uniqueness
Antimony;chromium(3+) is unique due to its combination of antimony and chromium in their trivalent states, which imparts distinct chemical and physical properties
属性
IUPAC Name |
antimony;chromium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.Sb/q+3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNMATGODDVOLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Cr+3].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrSb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.756 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12053-12-2 |
Source


|
| Record name | Antimony, compd. with chromium (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012053122 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compound with chromium (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.804 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
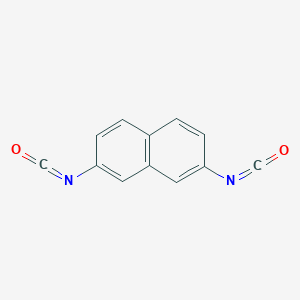
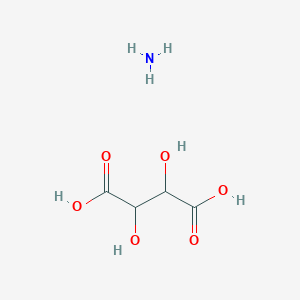
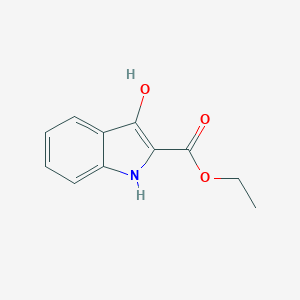
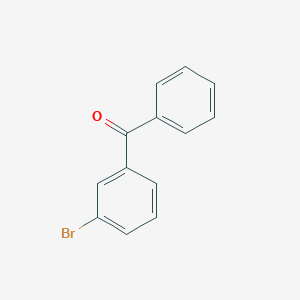
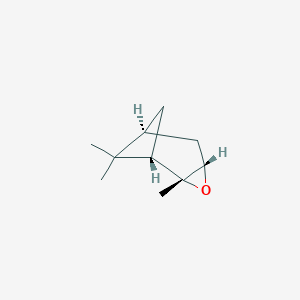
![[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen sulfate](/img/structure/B87065.png)
